molecular formula C14H18BNO4 B572659 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1219130-57-0

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B572659
M. Wt: 275.111
InChI Key: SUGHRPQPOYIUBL-UHFFFAOYSA-N
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Description

The compound “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that contains a boron hydride functional group incorporated in a five-membered C2O2B ring . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Molecular Structure Analysis

The molecular structure of this compound was ascertained via X-ray diffraction . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound features a reactive B-H functional group . In the presence of catalysts, it can hydroborate alkenes and, less rapidly, alkynes .


Physical And Chemical Properties Analysis

The compound has a chemical formula of C12H17BO2 . It is a colorless liquid with a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), and a boiling point of 130°C/20mmHg (lit.) .

Scientific Research Applications

Specific Scientific Field: Medicinal Chemistry

Summary:

This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Researchers have explored its effects on various biological targets, aiming to develop novel drugs with improved efficacy and reduced side effects.

Experimental Procedures:

    Synthesis

    • The compound can be synthesized through two substitution reactions, as described in the literature .

Results:

    Structural Insights

    • Physicochemical features, such as molecular electrostatic potential and frontier molecular orbitals, are studied through DFT .

Future Directions

Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have potential applications in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities . Therefore, the compound “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one”, as a significant intermediate of 1H-indazole derivatives, may have potential applications in these areas.

properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)18-8-12(17)16-10/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGHRPQPOYIUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676875
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

1219130-57-0
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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